Strategic Utilization of 4-Bromo-1H-imidazole-2-carboxylic acid in Medicinal Chemistry
Strategic Utilization of 4-Bromo-1H-imidazole-2-carboxylic acid in Medicinal Chemistry
Executive Summary
4-Bromo-1H-imidazole-2-carboxylic acid (CAS: 1260753-02-3 ) represents a high-value "bifunctional anchor" in modern drug discovery. Unlike simple imidazoles, this scaffold offers two distinct orthogonal handles: an electrophilic bromine at the C4/C5 position for cross-coupling reactions and a nucleophilic/acidic carboxylate at the C2 position for amide bond formation or metal chelation.
This guide addresses the technical challenges of working with this amphoteric, potentially unstable intermediate. It provides validated protocols for its synthesis, stabilization, and application in Fragment-Based Drug Discovery (FBDD), specifically highlighting its utility in designing Metallo-
Part 1: Chemical Identity & Technical Specifications[1]
This compound exists in a tautomeric equilibrium.[1][2] While often drawn as the 4-bromo tautomer, the hydrogen can migrate between N1 and N3. In solution, the zwitterionic form dominates at neutral pH.
Core Data Table[4]
| Property | Specification | Notes |
| CAS Number | 1260753-02-3 | Primary identifier for the free acid. |
| Formula | MW: 190.98 g/mol | |
| Appearance | Off-white to pale yellow solid | Hygroscopic; light sensitive. |
| pKa (Predicted) | The bromine atom lowers the pKa of the ring nitrogen via inductive electron withdrawal compared to unsubstituted imidazole. | |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (DCM, Hexane). |
| Storage | -20°C (Desiccated) | Critical: Prone to spontaneous decarboxylation at elevated temperatures. |
Part 2: Synthetic Access & Protocols[5]
Direct bromination of imidazole-2-carboxylic acid is low-yielding due to the deactivating nature of the carboxylic acid group and solubility issues. The industry-standard approach utilizes a "Protect-Lithiate-Trap" strategy starting from commercially available 4-bromoimidazole.
The "Lithiation-Trap" Protocol
Rationale: This method installs the carboxylate at C2 regioselectively while preserving the bromine handle.
Step-by-Step Methodology
-
Protection (SEM-Cl):
-
Dissolve 4-bromoimidazole in anhydrous THF/DMF at 0°C.
-
Add NaH (1.1 eq) followed by SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).
-
Why: The SEM group protects the nitrogen from lithiation and directs the subsequent C2-lithiation via coordination (Directed Ortho Metalation).
-
-
Lithiation (C2-Functionalization):
-
Cool the protected intermediate to -78°C in dry THF.
-
Add LDA (Lithium Diisopropylamide) or
-BuLi (1.1 eq) dropwise. -
Critical Control: Maintain temperature below -70°C to prevent halogen-lithium exchange (scrambling the bromine).
-
-
Electrophilic Trap (Carboxylation):
-
Bubble anhydrous
gas through the solution or add crushed dry ice. -
Allow to warm to room temperature.[3]
-
-
Deprotection:
-
Treat with TFA (Trifluoroacetic acid) in DCM or TBAF in THF to remove the SEM group.
-
Purification: Isolate via reverse-phase HPLC or recrystallization from MeOH/Water.
-
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis of the target acid via the protected lithiation route.
Part 3: Reactivity Profile & "The Divergent Hub"
This molecule serves as a divergent hub. The researcher must decide which "handle" to manipulate first based on the stability of the intermediate.
The Electrophilic Handle (C-Br)
-
Reaction: Suzuki-Miyaura or Sonogashira Coupling.
-
Protocol Note: Standard Pd-catalyzed couplings work well, but the free carboxylic acid can poison catalysts.
-
Recommendation: Convert to the methyl or ethyl ester before performing cross-coupling reactions. Hydrolyze back to the acid at the final step.
The Nucleophilic/Acidic Handle (C-COOH)
-
Reaction: Amide Coupling (EDC/HOBt or HATU).
-
Protocol Note: The imidazole nitrogen can interfere by acting as a nucleophile (self-acylation).
-
Recommendation: Use N1-protection (e.g., Boc, Trityl) during amide coupling to prevent polymerization or side reactions.
Visualization: Divergent Reactivity
Figure 2: Decision tree for functionalizing the scaffold. Note the critical risk of decarboxylation.
Part 4: Applications in Drug Discovery[1][2][3]
Metallo- -Lactamase (MBL) Inhibitors
Antibiotic resistance mediated by MBLs (e.g., VIM-2, NDM-1) is a critical global health threat.
-
Mechanism: The imidazole-2-carboxylic acid motif acts as a Metal-Binding Pharmacophore (MBP) .[4] The carboxylate and the imidazole nitrogen chelate the Zinc ions (
) in the enzyme's active site. -
Role of Bromine: The bromine at C4 extends into the hydrophobic pocket of the enzyme, improving binding affinity (
) and membrane permeability compared to the unsubstituted parent acid [1].
Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of ~191 Da and high polarity, this molecule is an ideal "fragment."
-
Ligand Efficiency (LE): High.
-
Vectors: It provides growth vectors at the 4-position (via Br) and the 2-position (via COOH), allowing medicinal chemists to "grow" the fragment into a lead compound.
References
-
Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Source: PubMed (NIH) Significance: Validates the scaffold as a Zinc-chelating core for antibiotic resistance. URL:[Link]
-
Imidazoles in Medicine: A Review of Pharmacological Applications Source: Taylor & Francis Online Significance: Contextualizes the imidazole scaffold in broader drug design (e.g., kinase inhibition). URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
